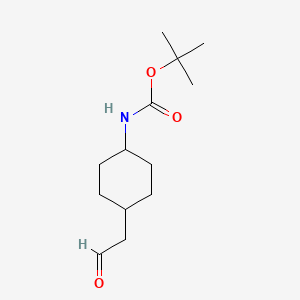

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGBSEXLSWYFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and reactivity of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No. 215790-29-7). As a critical bifunctional intermediate in modern pharmaceutical synthesis, this molecule incorporates both a reactive aldehyde and a protected amine, making it a valuable building block for complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols to support its effective utilization in the laboratory. A key focus is its role as a precursor in the synthesis of the antipsychotic agent Cariprazine.

Introduction: A Bifunctional Scaffold for Targeted Synthesis

In the landscape of medicinal chemistry and process development, the strategic use of bifunctional molecules—compounds bearing two distinct reactive functional groups—is paramount for the efficient construction of complex drug candidates. This compound is a prime example of such a scaffold. Its structure, featuring a chemically versatile aldehyde and a stable, yet readily cleavable, tert-butoxycarbonyl (Boc)-protected amine, offers a powerful tool for directed synthesis.

The trans stereochemistry of the cyclohexane ring provides a rigid, well-defined spatial arrangement of the two functional groups, which is crucial for controlling the three-dimensional architecture of the final therapeutic agent. The Boc protecting group is exceptionally stable under a variety of reaction conditions, yet it can be removed under mild acidic conditions, ensuring orthogonal control over the reactivity of the amine.[1][2] The aldehyde group, on the other hand, is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions such as reductive amination, Wittig reactions, and aldol condensations.[3][4]

This guide will delve into the fundamental properties of this molecule, provide a detailed protocol for its synthesis, explore the reactivity of its key functional groups, and illustrate its application in the synthesis of the D3/D2 receptor partial agonist, Cariprazine.[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and analytical characteristics of a synthetic intermediate is crucial for its effective use and for quality control.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from publicly available databases and supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 215790-29-7 | [6][7] |

| Molecular Formula | C₁₃H₂₃NO₃ | [6][8] |

| Molecular Weight | 241.33 g/mol | [6][8] |

| Appearance | White to off-white or light brown solid | [7][9] |

| Boiling Point | 360.6 ± 11.0 °C (Predicted) | [5] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [5] |

| Solubility | Sparingly soluble in water (0.41 g/L at 25°C) | [5][7] |

| Storage Conditions | -20°C, stored under an inert atmosphere | [5] |

| pKa | 12.50 ± 0.40 (Predicted) | [5] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below is a summary of the expected spectral data based on the molecule's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative tool for structural verification. A predicted spectrum indicates key signals that confirm the presence of all constituent parts of the molecule.[10]

-

Aldehyde Proton (CHO): A characteristic triplet or multiplet is expected at approximately δ 9.75 ppm . This downfield shift is indicative of the deshielding effect of the carbonyl group.

-

Boc Group ((CH₃)₃C): A sharp, intense singlet integrating to 9 protons will appear at around δ 1.44 ppm .

-

Cyclohexane Ring Protons (CH, CH₂): A series of complex multiplets will be observed between δ 1.0 and 2.1 ppm . The proton on the carbon bearing the Boc-amino group (CH-NHBoc) is expected around δ 3.4 ppm .

-

Methylene Protons (CH₂CHO): The protons adjacent to the aldehyde will appear as a doublet of doublets around δ 2.33 ppm .

-

Amine Proton (NH): A broad signal may be observed around δ 4.40 ppm , which can be exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum provides confirmation of the carbon framework.

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 200-205 ppm .

-

Carbamate Carbonyl (O-C=O): A signal around δ 155 ppm .

-

Boc Group Carbons: The quaternary carbon (C(CH₃)₃) will appear around δ 79-80 ppm , and the methyl carbons (CH₃) will resonate around δ 28 ppm .

-

Cyclohexane Ring Carbons: Signals for the cyclohexane carbons will be found in the δ 25-50 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ .[11]

-

C=O Stretch (Carbamate): A strong absorption band will be present around 1680-1700 cm⁻¹ .

-

N-H Stretch (Carbamate): A moderate absorption band will appear around 3300-3400 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected near 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of the 2720 cm⁻¹ peak is particularly diagnostic for an aldehyde.[11]

-

C-H Stretch (Aliphatic): Strong absorptions will be seen in the 2850-2950 cm⁻¹ region.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): The expected mass for the protonated molecule [M+H]⁺ is approximately m/z 242.17 . Adducts with sodium [M+Na]⁺ at m/z 264.15 may also be observed. The exact mass is calculated as 241.1678 Da.[6]

Synthesis and Reaction Mechanisms

This compound is not typically synthesized directly but is prepared from its corresponding primary alcohol precursor, tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate. The critical transformation is the selective oxidation of the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid and without affecting the Boc-protected amine.

Rationale for Synthetic Route Selection

The presence of the Boc-protected amine group necessitates the use of mild and chemoselective oxidizing agents. Strong, non-selective oxidants like chromic acid or potassium permanganate would likely lead to over-oxidation and potential cleavage of the acid-labile Boc group. Therefore, modern, mild oxidation methods are preferred.

-

Dess-Martin Periodinane (DMP) Oxidation: This method is highly effective for oxidizing primary alcohols to aldehydes under neutral, room-temperature conditions.[12][13] It is known for its high chemoselectivity, broad functional group tolerance, and relatively simple workup, making it an excellent choice for substrates like this.[12] The reaction proceeds through a periodinane intermediate, avoiding harsh acidic or basic conditions.

-

Swern Oxidation: This is another classic and reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[14] It is also very mild and highly selective for producing aldehydes from primary alcohols.[14] While effective, it requires cryogenic temperatures and produces the malodorous byproduct dimethyl sulfide, which can make it less convenient on a larger scale compared to DMP oxidation.

For this guide, the Dess-Martin Periodinane oxidation is presented as the recommended laboratory-scale procedure due to its operational simplicity and mild conditions.

Caption: Synthetic pathway to the target compound.

Experimental Protocol: Dess-Martin Oxidation

This protocol describes the synthesis of this compound from the corresponding alcohol using Dess-Martin Periodinane.

Materials:

-

tert-Butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2-1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (approx. 10 volumes, e.g., 10 mL per gram of substrate).

-

To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise over 5-10 minutes. The reaction is mildly exothermic.

-

Stir the resulting suspension at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or ethyl acetate.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve and both layers become clear.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude aldehyde is often of sufficient purity for subsequent steps like reductive amination. If necessary, it can be purified by flash column chromatography on silica gel.

Self-Validation and Trustworthiness: The workup procedure is designed to be self-validating. The use of sodium thiosulfate reduces any excess DMP and iodine byproducts, while the sodium bicarbonate neutralizes the acetic acid generated during the reaction.[14] The disappearance of the solid suspension and the formation of two clear layers during the quench is a strong visual indicator of a successful workup.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct and controllable reactivity of its two functional groups.

Caption: Reactivity profile of the key functional groups.

Reactivity of the Aldehyde Group

The aldehyde is an electrophilic center, susceptible to attack by a wide range of nucleophiles.[4] This reactivity is central to its role in building molecular complexity.

-

Reductive Amination: This is arguably the most significant reaction for this intermediate. The aldehyde first reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form a new amine.[8] This reaction is highly efficient and forms the basis of its use in the synthesis of Cariprazine.[15]

Reactivity of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for several compelling reasons.[1]

-

Stability: It is robust and stable to basic, nucleophilic, and reductive conditions (including catalytic hydrogenation), which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.[2]

-

Cleavage: The Boc group is readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent.[1] This deprotection mechanism proceeds via the formation of a stable tert-butyl cation, carbon dioxide, and the free primary amine.

Application Profile: Key Intermediate in Cariprazine Synthesis

The antipsychotic drug Cariprazine is a potent dopamine D3/D2 receptor partial agonist.[16][17] Its synthesis provides a perfect case study for the utility of this compound.

In a key step of the synthesis, the aldehyde group of the title compound is coupled with the secondary amine of 1-(2,3-dichlorophenyl)piperazine via reductive amination.[8][15]

Caption: Role in the synthesis of Cariprazine.

Experimental Protocol: Reductive Amination

This protocol outlines the reductive amination of this compound with 1-(2,3-dichlorophenyl)piperazine.

Materials:

-

This compound (1.0 eq)

-

1-(2,3-Dichlorophenyl)piperazine hydrochloride (1.0-1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting from the hydrochloride salt of the amine)

-

Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.0-1.1 eq) in anhydrous DCM or DCE. If using the free base, this step is performed without the hydrochloride salt.

-

If using the hydrochloride salt, add triethylamine or DIPEA (1.1 eq) to liberate the free amine. Stir for 10-15 minutes.

-

Add a solution of this compound (1.0 eq) in the same solvent to the flask.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected precursor to Cariprazine. This product can then be carried forward to the subsequent deprotection and urea formation steps.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Statements: GHS hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically important intermediate whose value lies in its bifunctional nature. The orthogonal reactivity of the stable Boc-protected amine and the versatile aldehyde group, held in a defined stereochemical orientation by the cyclohexane scaffold, makes it an ideal building block for complex molecules in drug discovery. Its successful application in the synthesis of Cariprazine underscores its significance. The synthetic protocols and reactivity principles detailed in this guide provide a solid foundation for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 10. ichemical.com [ichemical.com]

- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Cariprazine - Wikipedia [en.wikipedia.org]

- 16. "Cariprazine: Chemistry, Pharmacodynamics, Pharmacokinetics, and Metabo" by Leslie Citrome [touroscholar.touro.edu]

- 17. Cariprazine | C21H32Cl2N4O | CID 11154555 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS number 215790-29-7

An In-depth Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS 215790-29-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: Understanding a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and process development, the efficiency and reliability of synthetic routes are paramount. The aldehyde, this compound (CAS No. 215790-29-7), represents a critical nexus in the synthesis of complex molecular architectures. Its bifunctional nature—a reactive aldehyde handle on one end and a protected amine on the other—makes it an invaluable intermediate. This guide moves beyond a simple recitation of facts to provide a deep, practical understanding of this compound's synthesis, characterization, and application, grounded in established chemical principles and field-proven methodologies. We will explore not just how to work with this molecule, but why specific choices in its synthesis and analysis are made, empowering you to leverage its full potential in your research and development endeavors.

Core Compound Identity and Physicochemical Profile

This compound is a carbamate-protected cyclohexane derivative featuring a terminal aldehyde group. The trans stereochemistry of the cyclohexane ring is a crucial feature, defining the spatial relationship between the protected amine and the ethyl-aldehyde substituent, which is often critical for its role in targeted drug synthesis.

The Boc (tert-butoxycarbonyl) protecting group is strategically employed due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions. This allows for the unmasking of the amine at a later, desired stage of a synthetic sequence.

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 215790-29-7 | [1][2][3] |

| Molecular Formula | C₁₃H₂₃NO₃ | [1][2][4] |

| Molecular Weight | 241.33 g/mol | [1][2][3] |

| IUPAC Name | tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate | [1][4] |

| Appearance | Off-white to white solid | [2][5] |

| Purity | Typically ≥ 97-98% (by GC) | [2][6] |

| Storage Conditions | Store at 0 - 8 °C; for long-term storage, freezer at -20°C under an inert atmosphere is recommended. | [2][7] |

| Solubility | Sparingly soluble in water (0.41 g/L at 25°C). |[8] |

Strategic Synthesis: The Oxidation of a Primary Alcohol

The most direct and common synthetic route to this compound involves the selective oxidation of its primary alcohol precursor, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (CAS No. 917342-29-1).[9][10][11] The central challenge in this transformation is to convert the primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid.[12][13][14] This necessitates the use of mild and selective oxidizing agents.

Several authoritative methods are suitable for this purpose. The choice among them often depends on factors like scale, substrate sensitivity, available equipment, and tolerance for specific byproducts.

Caption: General workflow for the synthesis of the target aldehyde.

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[15][16] It utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), typically in a chlorinated solvent like dichloromethane (DCM).[16][17]

-

Causality & Expertise: This method is favored for its operational simplicity (often run at room temperature), rapid reaction times (0.5-2 hours), and high chemoselectivity.[16][17] It avoids the use of toxic heavy metals like chromium.[15] The reaction mechanism involves the initial formation of a periodinane intermediate with the alcohol, followed by an intramolecular elimination that yields the aldehyde, acetic acid, and a reduced iodine species.[18][19] The addition of a mild base like pyridine or sodium bicarbonate can be beneficial to buffer the two equivalents of acetic acid produced, protecting acid-sensitive functional groups.[15]

Experimental Protocol: Dess-Martin Oxidation

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting alcohol, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq.).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add Dess-Martin Periodinane (DMP) (approx. 1.1-1.5 eq.) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid byproducts dissolve and both layers become clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM or diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.

Method 2: Swern Oxidation

The Swern oxidation is another cornerstone of mild alcohol oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (NEt₃).[20][21]

-

Causality & Expertise: This method is renowned for its mildness and broad functional group tolerance.[21] The reaction must be performed at very low temperatures (-78 °C, typically with a dry ice/acetone bath) to control the stability of the reactive intermediates, particularly the chloro(dimethyl)sulfonium chloride formed from DMSO and oxalyl chloride.[21][22] The final step involves an intramolecular elimination facilitated by triethylamine to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[20] A significant practical consideration is the production of dimethyl sulfide, which has a notoriously unpleasant odor; all glassware should be quenched with bleach upon cleaning to oxidize it to odorless DMSO.[21]

Experimental Protocol: Swern Oxidation

-

Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C. Slowly add oxalyl chloride (1.5 eq.) via syringe, followed by the dropwise addition of anhydrous DMSO (2.5-3.0 eq.). Stir for 15-20 minutes at -78 °C.

-

Alcohol Addition: Dissolve the starting alcohol (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the activated DMSO solution, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes.

-

Base Addition: Slowly add triethylamine (NEt₃) (approx. 5.0 eq.) to the mixture. The reaction is often exothermic.

-

Warming & Quenching: After stirring for another 20-30 minutes at -78 °C, allow the reaction to warm to room temperature. Quench by adding water.[22]

-

Extraction & Purification: Extract the product with DCM. The combined organic layers are washed sequentially with a mild acid (e.g., 1M HCl to remove excess triethylamine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography as needed.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic techniques provides a robust, self-validating system to ensure the material meets specifications.

Table 2: Spectroscopic Fingerprints for Product Confirmation

| Technique | Expected Observation | Rationale | Reference(s) |

|---|---|---|---|

| ¹H NMR | ~9.7 ppm (triplet or singlet): Aldehyde proton (CHO). ~2.4 ppm (multiplet): Protons on the carbon alpha to the carbonyl (CH₂CHO). ~1.4 ppm (singlet, 9H): tert-butyl protons of the Boc group. 1.0-2.2 ppm (multiplets): Cyclohexane ring protons. | The aldehyde proton is highly deshielded, appearing in a unique downfield region. The alpha-protons are also deshielded by the adjacent carbonyl group. | [23][24][25][26] |

| ¹³C NMR | ~200-205 ppm: Aldehyde carbonyl carbon (C=O). ~80 ppm: Quaternary carbon of the Boc group. ~28 ppm: Methyl carbons of the Boc group. | The carbonyl carbon of an aldehyde has a characteristic chemical shift far downfield, providing clear evidence of the functional group's presence. | [23][26] |

| IR Spectroscopy | ~1720-1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the aliphatic aldehyde. ~2720 cm⁻¹ & ~2820 cm⁻¹ (weak to medium): Two characteristic C-H stretching bands of the aldehyde proton. | The combination of a strong carbonyl stretch and the distinctive C-H aldehyde stretches provides a definitive IR fingerprint for the aldehyde functionality. | [24][25] |

| Mass Spectrometry | Molecular Ion Peak (M⁺): Observable signal corresponding to the molecular weight. Fragmentation: Characteristic α-cleavage to form a resonance-stabilized acylium ion. | Provides confirmation of the molecular weight and structural information based on predictable fragmentation pathways for aldehydes. |[23][24] |

Note on Aldehyde Stability: Aldehydes can sometimes exist in equilibrium with their hydrate form (a gem-diol) in the presence of water, which can be observed in NMR spectra, particularly in protic solvents.[27] Ensuring anhydrous conditions during synthesis and handling is key to isolating the pure aldehyde.

Core Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.[2]

Key Intermediate in the Synthesis of Cariprazine

The most prominent application of this compound is as a key building block in the synthesis of Cariprazine.[8][28] Cariprazine is a potent antipsychotic agent that acts as a dopamine D₂ and D₃ receptor partial agonist.[8][28]

In the synthesis of Cariprazine, the aldehyde functionality of the title compound serves as an electrophilic site for a crucial C-N bond-forming reaction, typically a reductive amination . It is reacted with a piperazine derivative, and the resulting imine intermediate is reduced in situ to form the final amine linkage.

Caption: Role of the aldehyde in a key reductive amination step.

Broader Synthetic Utility

Beyond Cariprazine, this aldehyde is a valuable intermediate for various other applications:

-

Pharmaceutical Development: It serves as a precursor for other active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[2][5]

-

Agrochemicals: It is used in the formulation of pesticides and herbicides, where its structure can contribute to the efficacy and stability of the final product.[2][5]

-

Linker Chemistry: The precursor alcohol is identified as a PROTAC linker, suggesting that this aldehyde derivative can be readily incorporated into linker synthesis for targeted protein degradation technologies.[9]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Table 3: Hazard and Safety Information

| Category | Information | Reference(s) |

|---|---|---|

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][4] |

| Signal Word | Warning | [29] |

| Precautions for Safe Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. | [29][30][31][32] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere for long-term stability. Recommended storage temperature is 0-8 °C (refrigerator). | [2][30][31] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Offer to a licensed hazardous material disposal company. |[30][31] |

References

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

-

Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. [Link]

-

Dess–Martin oxidation - Wikipedia. [Link]

-

Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps. [Link]

-

Swern Oxidation: Reaction Mechanism | NROChemistry. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

-

Alcohol oxidation - Wikipedia. [Link]

-

Swern oxidation - Chemistry LibreTexts. [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. [Link]

-

Swern oxidation - Wikipedia. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

-

17.7: Oxidation of Alcohols - Chemistry LibreTexts. [Link]

-

The Swern Oxidation: Mechanism and Features - Chemistry Hall. [Link]

-

17.7: Oxidation of Alcohols - Chemistry LibreTexts. [Link]

-

Oxidation of Alcohols to Aldehydes and Ketones - BYJU'S. [Link]

-

Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

-

This compound | C13H23NO3 | CID 24720884 - PubChem. [Link]

-

MATERIAL SAFETY DATA SHEETS - Cleanchem Laboratories. [Link]

-

Aldehydes - University of Calgary. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives | The Journal of Organic Chemistry - ACS Publications. [Link]

-

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem. [Link]

Sources

- 1. This compound | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 215790-29-7 | FB56946 [biosynth.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 97% | CAS: 215790-29-7 | AChemBlock [achemblock.com]

- 7. 215790-29-7|tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 8. This compound CAS#: 215790-29-7 [amp.chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chemshuttle.com [chemshuttle.com]

- 11. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 13. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 16. Dess-Martin Oxidation [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Swern oxidation - Wikipedia [en.wikipedia.org]

- 22. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 23. fiveable.me [fiveable.me]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 27. pubs.acs.org [pubs.acs.org]

- 28. This compound | 215790-29-7 [chemicalbook.com]

- 29. 215790-29-7 | tert-butyl trans-N-[4-(2-oxoethyl)cyclohexyl]carbamate | Cariprazine Related | Ambeed.com [ambeed.com]

- 30. cleanchemlab.com [cleanchemlab.com]

- 31. fishersci.com [fishersci.com]

- 32. combi-blocks.com [combi-blocks.com]

Structure of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

An In-Depth Technical Guide to the Structure, Synthesis, and Application of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural intricacies, conformational preferences, a validated synthetic protocol, and its role as a critical intermediate in pharmaceutical development.

Core Molecular Structure and Nomenclature

This compound is a bifunctional organic molecule that incorporates three key chemical features: a Boc-protected amine, a trans-1,4-disubstituted cyclohexane scaffold, and a reactive aldehyde moiety. This unique combination makes it a valuable intermediate for constructing more complex molecular architectures.[1][2]

Its systematic IUPAC name is tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate .[3][4] The molecule is characterized by the following core properties:

| Property | Value | Reference(s) |

| CAS Number | 215790-29-7 | [1][3][4] |

| Molecular Formula | C₁₃H₂₃NO₃ | [1][3][4] |

| Molecular Weight | 241.33 g/mol | [1][3][4] |

| Appearance | Off-white to white solid | [1][5] |

| Solubility | Sparingly soluble in water (0.41 g/L at 25°C) | [6][7] |

The structure is composed of:

-

A tert-Butoxycarbonyl (Boc) Group: This is one of the most common protecting groups for amines in organic synthesis.[8][9] Its function is to render the amine nucleophilicity and basicity inert during subsequent chemical transformations, and it can be selectively removed under mild acidic conditions.[8][10]

-

A Cyclohexane Ring: This saturated carbocycle acts as a rigid, three-dimensional scaffold. The substituents are arranged in a trans configuration at the 1 and 4 positions.

-

An Acetaldehyde Group (-CH₂CHO): The terminal aldehyde is a versatile functional group, susceptible to nucleophilic attack and a key reactive handle for chain extension, reductive amination, and other carbon-carbon bond-forming reactions.

Stereochemistry and Conformational Analysis

The chemical behavior and physical properties of this molecule are fundamentally dictated by the stereochemistry of its cyclohexane core.

The Chair Conformation

Cyclohexane and its derivatives are not planar. To minimize angle and torsional strain, they adopt a puckered "chair" conformation, which represents the lowest energy state.[11][12] In this conformation, the twelve hydrogen atoms (or substituents) are oriented in two distinct positions: six are axial (pointing vertically up or down, parallel to the principal axis of the ring) and six are equatorial (pointing outwards from the perimeter of the ring).[13][14]

Stability of the trans-1,4-Diequatorial Isomer

For a 1,4-disubstituted cyclohexane, two diastereomers are possible: cis (substituents on the same face of the ring) and trans (substituents on opposite faces). The target molecule is the trans isomer.

The critical insight for drug development professionals is that the trans isomer is thermodynamically more stable than its cis counterpart. This stability arises because, in the chair conformation, both bulky substituents—the Boc-aminomethyl group and the 2-oxoethyl group—can simultaneously occupy equatorial positions .[15][16] This arrangement minimizes destabilizing steric clashes, known as 1,3-diaxial interactions, that would occur if a bulky group were forced into an axial position.[17] The diequatorial conformer is therefore the overwhelmingly predominant and most stable form of the molecule at equilibrium.[16][17]

Caption: Energetically favored diequatorial chair conformation.

Synthesis and Chemical Reactivity

This compound is not typically synthesized as a final product but rather as a crucial intermediate. Its aldehyde functionality provides a reactive site for further elaboration, while the Boc-protected amine remains shielded.

Synthetic Protocol: Oxidation of a Primary Alcohol

A reliable and field-proven method to synthesize the target aldehyde is through the mild oxidation of its corresponding primary alcohol precursor, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate .[18]

The choice of oxidizing agent is critical. Strong oxidants would lead to over-oxidation, converting the primary alcohol directly to a carboxylic acid. Therefore, a milder reagent such as Pyridinium chlorochromate (PCC) is the authoritative choice for this transformation, as it selectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[19][20][21]

Experimental Protocol:

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq.) and an adsorbent like Celite or molecular sieves.[22] The use of an adsorbent is a key practical step to prevent the formation of a difficult-to-handle tarry chromium byproduct.[19]

-

Oxidation: Cool the stirred suspension to 0 °C in an ice bath. Add Pyridinium chlorochromate (PCC) (approx. 1.2-1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: The reaction progress must be monitored by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium salts. The filter cake is washed with additional dichloromethane.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography, to yield the pure this compound as a white solid.

Caption: Synthetic workflow for the target aldehyde via PCC oxidation.

Applications in Pharmaceutical Research

The primary utility of this compound is as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structure is a common motif in medicinal chemistry, providing a robust scaffold to which pharmacophoric elements can be attached.

A notable application is its use as an intermediate in the synthesis of Cariprazine .[6] Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The aldehyde group of this compound is used to introduce a piperazine moiety via reductive amination, a cornerstone reaction in drug synthesis.

Conclusion

This compound is a molecule of significant synthetic value, whose utility is derived from a carefully orchestrated interplay of its constituent parts. The conformational rigidity of the trans-diequatorial cyclohexane core provides a predictable three-dimensional structure. The acid-labile Boc group offers a reliable method for amine protection, enabling complex, multi-step synthetic sequences.[8] Finally, the aldehyde functional group serves as a versatile reactive handle for building molecular complexity. This guide has illuminated these core structural and functional attributes, providing the in-depth technical understanding required by professionals in the field of drug discovery and development.

References

- The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide. (2025). Benchchem.

- tert-Butyl trans-4-(2-oxoethyl)

- CAS 215790-29-7 tert-Butyl trans-4-(2-oxoethyl)

- tert-butyl trans-4-(2-oxoethyl)

- trans-4-(2-oxoetil)

- Oxidation by PCC (pyridinium chlorochrom

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Conformations of Cyclohexane. (2022). Chemistry LibreTexts.

- Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochrom

- Chair and bo

- Conformation Analysis of Cyclohexane. (2021). Chemistry LibreTexts.

- Cyclohexane conform

- Conform

- Tert-butyl trans-4-(2-oxoethyl)

- Tert-Butyl trans-4-(2-oxoethyl)

- Reagent Friday: PCC (Pyridinium Chlorochrom

- PCC Oxid

- BOC Protection and Deprotection. (2025). J&K Scientific LLC.

- Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Cyclic Stereochemistry (PART-7, PPT-7)

- Oxidation of Alcohols with PCC. Organic Chemistry Tutor.

- Protecting Groups for Amines: Carbam

- Adding Boc Group Mechanism | Organic Chemistry. (2021). YouTube.

- Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Science Publishing.

- Disubstituted Cyclohexanes: cis-trans Isomerism. (2023). JoVE.

- Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer? (2023). Filo.

- 215790-29-7(Tert-Butyl trans-4-(2-oxoethyl)

- Conformational analysis of trans-1,4-dihalocyclohexanes. (2025).

- tert-butyl trans-N-[4-(2-oxoethyl)

- Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)

- tert-butyl trans-4-(2-hydroxyethyl)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound CAS#: 215790-29-7 [amp.chemicalbook.com]

- 7. 215790-29-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

- 14. byjus.com [byjus.com]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis i.. [askfilo.com]

- 17. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 22. organic-synthesis.com [organic-synthesis.com]

An In-Depth Technical Guide to Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: Synthesis, Characterization, and Application

Introduction: Strategic Importance in Pharmaceutical Synthesis

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, a seemingly unassuming bifunctional molecule, holds a position of significant strategic importance in modern medicinal chemistry. It serves as a high-value intermediate, most notably in the multi-step synthesis of Cariprazine, a third-generation atypical antipsychotic used for treating schizophrenia and bipolar disorder.[1] This guide provides a comprehensive technical overview of this key building block, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, provide field-proven synthetic protocols for its preparation and use, and explain the chemical logic underpinning its utility, thereby offering a self-validating framework for its application in a research and development setting.

The molecule's value lies in the orthogonal reactivity of its two functional groups, which are strategically positioned on a rigid cyclohexyl scaffold. The tert-butyloxycarbonyl (Boc) protected amine offers stability under a range of reaction conditions while allowing for facile deprotection when required.[2] Concurrently, the terminal aldehyde group provides a reactive handle for nucleophilic addition and, most critically, for reductive amination, enabling the precise construction of complex molecular architectures.[3][4]

Physicochemical and Structural Data

A thorough understanding of a synthetic intermediate begins with its core physicochemical properties. These data are essential for reaction planning, purification, and safety assessments. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 241.33 g/mol | [5] |

| Molecular Formula | C₁₃H₂₃NO₃ | [5] |

| CAS Number | 215790-29-7 | [5] |

| IUPAC Name | tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate | [5] |

| Appearance | Off-white to white solid | |

| Solubility | Sparingly soluble in water (0.41 g/L at 25°C) | [1] |

| Storage Conditions | 0 - 8 °C, under inert atmosphere | |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 5 | [5] |

| Topological Polar Surface Area | 55.4 Ų | [5] |

| XLogP3 | 1.9 | [5] |

The Synthetic Pathway: A Three-Stage Workflow

The preparation and utilization of this compound can be logically segmented into a three-stage workflow:

-

Synthesis of the Precursor Alcohol : Reduction of a stable carboxylic acid ester to the corresponding primary alcohol.

-

Oxidation to the Target Aldehyde : Mild and selective oxidation of the primary alcohol to the aldehyde.

-

Application via Reductive Amination : Coupling of the aldehyde with a target amine to form a new C-N bond.

This workflow is designed to maximize yield and purity by employing highly selective and reliable reactions at each stage.

Caption: Overall synthetic workflow for the preparation and use of the target aldehyde.

Stage 1: Synthesis of the Precursor Alcohol

Causality: The journey to the target aldehyde begins with its immediate precursor, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.[6] This alcohol is most reliably prepared by the reduction of the corresponding Boc-protected amino ester. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a combination of sodium borohydride (NaBH₄) and a Lewis acid like aluminum chloride (AlCl₃) offers a safer and highly efficient alternative for reducing esters to primary alcohols.[7] This method avoids the hazards associated with pyrophoric hydrides while achieving excellent yields.

Experimental Protocol: Reduction of Ester to Alcohol [7]

-

Reaction Setup : To a solution of trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, ~15 mL per gram of ester), add sodium borohydride (2.0 eq) portion-wise at 25°C under a nitrogen atmosphere.

-

Lewis Acid Addition : Prepare a separate solution of aluminum chloride (1.0 eq) in anhydrous THF (~10 mL per gram of AlCl₃). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the internal temperature between 18-22°C.

-

Reaction Monitoring : Stir the mixture for an additional 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Workup : Cool the reaction mixture to 5-10°C in an ice bath. Cautiously quench the reaction by the slow addition of water, followed by toluene.

-

Extraction : Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure to yield tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate as a crude product, which can often be used in the next step without further purification.

Stage 2: Synthesis of this compound

Causality: The critical step is the selective oxidation of the primary alcohol to an aldehyde. Over-oxidation to a carboxylic acid must be avoided, and the acid-labile Boc-protecting group must remain intact. Chromium-based reagents are effective but environmentally hazardous. Dimethyl sulfoxide (DMSO)-based oxidations, such as the Swern oxidation, are highly effective but require cryogenic temperatures and produce malodorous byproducts.[8]

The Dess-Martin Periodinane (DMP) oxidation stands out as a superior choice for this transformation on a lab scale.[9] It is a mild, highly selective hypervalent iodine-based reagent that operates at room temperature in a common solvent like dichloromethane (DCM), exhibits high functional group tolerance, and involves a straightforward workup.[10]

Experimental Protocol: Dess-Martin Oxidation

-

Reaction Setup : Dissolve the precursor alcohol, tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1.0 eq), in anhydrous DCM (~10 mL per gram of alcohol) in a flask under a nitrogen atmosphere.

-

Reagent Addition : Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

-

Reaction Monitoring : Stir the reaction mixture for 2-4 hours. The reaction is typically complete when the starting material is no longer visible by TLC.

-

Workup : Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions. Stir vigorously until the layers are clear.

-

Extraction : Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography on silica gel to yield the final product.

Stage 3: Application in Cariprazine Synthesis via Reductive Amination

Causality: The aldehyde functionality of the title compound is an ideal electrophile for forming a new carbon-nitrogen bond. In the synthesis of Cariprazine, this is achieved via reductive amination with 1-(2,3-dichlorophenyl)piperazine. This reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ.

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this step.[11] It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[10] This high chemoselectivity prevents the formation of the corresponding alcohol as a byproduct, leading to cleaner reactions and higher yields compared to reagents like sodium borohydride.[3][4]

Caption: Logical flow of the one-pot reductive amination reaction.

Experimental Protocol: Reductive Amination

-

Reaction Setup : To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, ~15 mL per gram of aldehyde), add 1-(2,3-dichlorophenyl)piperazine (1.05 eq).

-

Iminium Formation : Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Reduction : Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. A slight exotherm may be observed.

-

Reaction Monitoring : Stir the reaction at room temperature overnight (12-16 hours). Monitor for completion by TLC or LC-MS.

-

Workup : Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes.

-

Extraction : Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the Boc-protected Cariprazine precursor.

Analytical Characterization (Expected)

Validation of the final product's identity and purity is paramount. While a reference spectrum is not publicly available, the structure of this compound allows for the confident prediction of its key spectroscopic features.

-

¹H NMR :

-

Aldehyde Proton (CHO) : A characteristic triplet signal is expected around δ 9.7 ppm.

-

Boc Group ((CH₃)₃C) : A sharp singlet integrating to 9 protons will appear around δ 1.4 ppm.

-

Cyclohexyl Protons (CH, CH₂) : A series of complex multiplets will be observed in the aliphatic region (δ 1.0-2.2 ppm).

-

Carbamate Proton (NH) : A broad singlet, typically around δ 4.5-5.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR :

-

Aldehyde Carbonyl (C=O) : A signal is expected far downfield, around δ 202 ppm.

-

Carbamate Carbonyl (C=O) : A signal around δ 155 ppm.

-

Boc Carbons : Signals for the quaternary carbon (~δ 79 ppm) and the methyl carbons (~δ 28 ppm) will be present.

-

Cyclohexyl Carbons : A set of signals in the δ 25-50 ppm range.

-

-

FTIR (Infrared Spectroscopy) :

-

N-H Stretch : A sharp peak around 3350 cm⁻¹.

-

C-H Stretches : Peaks just below 3000 cm⁻¹.

-

Aldehyde C=O Stretch : A strong, sharp peak around 1725 cm⁻¹.

-

Carbamate C=O Stretch : A strong, sharp peak around 1685 cm⁻¹.

-

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements : The compound is classified with the following hazards:

-

Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and safety glasses or goggles when handling this compound.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a cool, dry place (recommended 0-8°C) away from oxidizing agents.

Conclusion

This compound is more than a mere collection of atoms; it is a carefully designed synthetic tool. Its Boc-protected amine and reactive aldehyde, held in a defined stereochemical relationship by the trans-cyclohexyl core, provide a robust and reliable platform for the construction of complex pharmaceutical agents. The synthetic and application protocols detailed in this guide, grounded in the principles of modern, selective organic chemistry, offer a validated pathway for researchers to leverage this intermediate's full potential in their drug discovery and development programs.

References

- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/bk-1996-0641.ch014]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [URL: https://pubs.acs.org/doi/10.1021/jo960057x]

- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00170a070]

- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic-synthesis.org. [URL: https://www.organic-synthesis.

- BenchChem. (2025). One-Pot Reductive Amination Using Sodium Triacetoxyborohydride. BenchChem Application Notes. [URL: https://www.benchchem.com/application-note/one-pot-reductive-amination-using-sodium-triacetoxyborohydride]

- ChemicalBook. (n.d.). tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/productmethods/917342-29-1.htm]

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]

- Alfa Chemistry. (n.d.). This compound. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_215790-29-7.htm]

- Chem-Impex. (n.d.). This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/215790-29-7]

- Guidechem. (n.d.). This compound 215790-29-7. Guidechem. [URL: https://www.guidechem.com/product-24720884.html]

- AChemBlock. (n.d.). This compound 97%. AChemBlock. [URL: https://www.achemblock.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24720884, this compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24720884]

- ChemicalBook. (n.d.). This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0853509.htm]

- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/swern-oxidation-of-alcohols-to-aldehydes-and-ketones/]

- ResearchGate. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/305389659_A_New_and_Practical_Synthesis_of_Cariprazine_through_the_Facile_Construction_of_2-trans-4-33-Dimethylureidocyclohexylacetic_Acid]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24720929, tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24720929]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. This compound | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | 917342-29-1 [chemicalbook.com]

- 8. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to tert-Butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate, a key bifunctional building block in modern organic synthesis and pharmaceutical development. We will elucidate its formal nomenclature and structure, detail its physicochemical properties, present a validated synthetic workflow, and discuss its critical application as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the antipsychotic drug Cariprazine. This document is intended to serve as a comprehensive resource, blending established chemical principles with practical, field-proven insights to support advanced research and development endeavors.

Introduction: A Versatile Synthetic Intermediate

tert-Butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate, commonly referred to by its semi-systematic name tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, is a carbamate-protected amino aldehyde. Its structure is characterized by a trans-1,4-disubstituted cyclohexane ring, which provides a rigid, non-aromatic scaffold. This scaffold is appended with two key functional groups: an aldehyde (-CH₂CHO) and a tert-butoxycarbonyl (Boc)-protected amine (-NHBoc).

The strategic placement of these orthogonal functional groups is the cornerstone of its synthetic utility. The Boc-protected amine is stable under a wide range of non-acidic conditions, allowing for selective reactions at the aldehyde moiety. Conversely, the Boc group can be readily removed under mild acidic conditions to liberate the free amine for subsequent derivatization. This bifunctionality makes the compound an invaluable intermediate for the convergent synthesis of complex molecules, where different fragments can be introduced sequentially. Its most prominent application is as a key intermediate in the synthesis of Cariprazine, a dopamine D₃/D₂ receptor partial agonist used in the treatment of schizophrenia and bipolar disorder[1][2].

Nomenclature and Structure Elucidation

A precise understanding of a molecule's structure is fundamental to its application. This section deciphers the formal IUPAC name and analyzes the structural features that define the compound's reactivity and stereochemistry.

Systematic IUPAC Name

The formal IUPAC name for this compound is tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate [3].

Let's deconstruct this name:

-

carbamate : This is the parent functional group, an ester of carbamic acid (H₂NCOOH).

-

tert-butyl N-[...]carbamate : The tert-butyl group is attached to the oxygen atom of the carbamate, while the nitrogen atom is substituted with the cyclohexyl group.

-

[4-(2-oxoethyl)cyclohexyl] : This describes the substituent on the nitrogen. It is a cyclohexyl ring substituted at the 4-position.

-

trans- : Although not always included in the formal IUPAC name generated by software, this prefix is critically important to define the relative stereochemistry of the two substituents on the cyclohexane ring. They are on opposite faces of the ring (1,4-diaxial or 1,4-diequatorial). The diequatorial conformation is overwhelmingly favored energetically.

-

(2-oxoethyl) : This describes the substituent at position 4 of the cyclohexane ring. It is a two-carbon chain (ethyl) where the carbon at position 2 bears an oxo group (=O), defining it as an aldehyde.

Other common synonyms include 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetaldehyde and [trans-4-(2-Oxoethyl)cyclohexyl]carbamic acid tert-butyl ester[1][4].

Molecular Structure and Key Features

The molecule's utility is derived directly from its structure, which contains three primary components: the cyclohexane scaffold, the protected amine, and the aldehyde.

// Nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; H1 [label="H", pos="-0.5,-0.5!", fontcolor="#202124"]; C_cyclohexyl_1 [label="C", pos="1,0.5!", fontcolor="#202124"]; C_Boc [label="C", pos="-1,0.5!", fontcolor="#202124"]; O_Boc_1 [label="=O", pos="-1,1.2!", fontcolor="#EA4335"]; O_Boc_2 [label="O", pos="-2,0!", fontcolor="#EA4335"]; C_tertbutyl [label="C(CH₃)₃", pos="-3,0.5!", fontcolor="#202124", shape=box, style=rounded, fillcolor="#F1F3F4"];

C_cyclohexyl_2 [label="C", pos="2,0!", fontcolor="#202124"]; C_cyclohexyl_3 [label="C", pos="3,0.5!", fontcolor="#202124"]; C_cyclohexyl_4 [label="C", pos="4,0!", fontcolor="#202124"]; C_cyclohexyl_5 [label="C", pos="3,-0.5!", fontcolor="#202124"]; C_cyclohexyl_6 [label="C", pos="2,-0.5!", fontcolor="#202124"];

C_ethyl_1 [label="CH₂", pos="5,0.5!", fontcolor="#202124"]; C_ethyl_2 [label="C", pos="6,0!", fontcolor="#202124"]; H_aldehyde [label="H", pos="6,-0.5!", fontcolor="#202124"]; O_aldehyde [label="=O", pos="6.5,0.5!", fontcolor="#EA4335"];

// Functional Group Labels label_carbamate [label="Boc-Protected Amine\n(Nucleophilic after deprotection)", pos="-1.5, -1.5!", fontsize=10, fontcolor="#34A853"]; label_scaffold [label="trans-Cyclohexane Scaffold\n(Rigid, non-planar)", pos="2.5, -1.5!", fontsize=10, fontcolor="#4285F4"]; label_aldehyde [label="Aldehyde\n(Electrophilic Carbonyl)", pos="6, -1.5!", fontsize=10, fontcolor="#FBBC05"];

// Edges N1 -- H1; N1 -- C_cyclohexyl_1; N1 -- C_Boc; C_Boc -- O_Boc_1; C_Boc -- O_Boc_2; O_Boc_2 -- C_tertbutyl;

C_cyclohexyl_1 -- C_cyclohexyl_2; C_cyclohexyl_1 -- C_cyclohexyl_6; C_cyclohexyl_2 -- C_cyclohexyl_3; C_cyclohexyl_3 -- C_cyclohexyl_4; C_cyclohexyl_4 -- C_cyclohexyl_5; C_cyclohexyl_5 -- C_cyclohexyl_6;

C_cyclohexyl_4 -- C_ethyl_1; C_ethyl_1 -- C_ethyl_2; C_ethyl_2 -- H_aldehyde; C_ethyl_2 -- O_aldehyde; } end_dot Figure 1: Key Functional Regions of the Molecule.

-

trans-Cyclohexane Scaffold : Provides a well-defined three-dimensional structure. The trans configuration minimizes steric hindrance between the two substituents, locking them into a diequatorial orientation in the favored chair conformation. This stereochemical rigidity is often essential for precise molecular recognition in biological systems.

-

Boc-Protected Amine : The tert-butoxycarbonyl group is an acid-labile protecting group. Its steric bulk prevents the nitrogen's lone pair from participating in undesired reactions (e.g., acting as a nucleophile). Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleanly removes the group as isobutylene and carbon dioxide, revealing the primary amine for subsequent coupling reactions.

-

Aldehyde : The aldehyde is a versatile electrophilic handle. It readily participates in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive amination, Wittig reactions, and aldol condensations.

Physicochemical and Safety Data

Accurate physicochemical data is critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 215790-29-7 | [3] |

| Molecular Formula | C₁₃H₂₃NO₃ | [3][4] |

| Molecular Weight | 241.33 g/mol | [3][5] |

| Appearance | White to off-white solid | [4][5] |

| Predicted Boiling Point | 360.6 ± 11.0 °C | [4] |

| Predicted Density | 1.02 ± 0.1 g/cm³ | [4] |

| Solubility | Sparingly soluble in water (0.41 g/L at 25°C) | [1][4] |

| XLogP3-AA | 1.9 | [3] |

| Storage Conditions | 0 - 8 °C or -20°C, under inert atmosphere |[4][5][6] |

Safety and Hazard Information: This compound should be handled with appropriate personal protective equipment in a chemical fume hood. It is classified with the following hazard statements:

-

H302: Harmful if swallowed[3].

-

H315: Causes skin irritation[3].

-

H319: Causes serious eye irritation[3].

-

H335: May cause respiratory irritation[3].

Synthesis and Manufacturing Protocol

The most common and reliable laboratory-scale synthesis of tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate involves the selective oxidation of the corresponding primary alcohol, tert-butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate. This precursor is readily available commercially.

Retrosynthetic Analysis & Workflow

The synthesis is a straightforward functional group interconversion. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group. Mild oxidation conditions are required.

Field-Proven Experimental Protocol

This protocol describes a common laboratory procedure using Dess-Martin Periodinane (DMP), a mild and highly selective oxidant for converting primary alcohols to aldehydes.

Materials:

-

tert-Butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane portion-wise over 15-20 minutes. Causality Note: Portion-wise addition at 0 °C helps to control the initial exotherm of the reaction and minimizes potential side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the layers are clear. Trustworthiness Note: This quenching step is self-validating. The Na₂S₂O₃ reduces any excess DMP, and the NaHCO₃ neutralizes the acetic acid byproduct, preventing potential Boc-group cleavage. The disappearance of solids and color indicates a successful quench.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde as a white to off-white solid.

Applications in Drug Development

The primary value of this compound lies in its role as a versatile building block for synthesizing more complex molecules, particularly pharmaceutical agents.

Keystone Intermediate for Cariprazine

The most notable application is in the synthesis of the antipsychotic drug Cariprazine[1][2]. The aldehyde functional group is the key reaction site for introducing the second half of the drug molecule.

In the synthesis of Cariprazine, the aldehyde undergoes reductive amination with 1-(2,3-dichlorophenyl)piperazine. This reaction forms a new carbon-nitrogen bond, linking the two key fragments of the final drug. Following this coupling, the Boc group is removed to reveal the primary amine, which is then further modified to complete the synthesis of the final API[7].

Broader Pharmaceutical and Research Applications

Beyond Cariprazine, this aldehyde is a valuable starting material for various research and development projects[5][8]:

-

Analgesics and Anti-inflammatories: Its rigid cyclohexane core is a common motif in molecules designed to interact with specific receptor pockets[5][8].

-

Biochemical Probes: The aldehyde can be used to attach this scaffold to other molecules or surfaces for use in biochemical assays and to study enzyme interactions[5].

-

Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, bifunctional linkers are essential. This compound's scaffold and orthogonal reactive handles make it an attractive candidate for linker synthesis[6].

Conclusion

tert-Butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamate is more than a simple chemical; it is a precisely engineered tool for advanced organic synthesis. Its structural rigidity, defined stereochemistry, and orthogonal protecting group strategy provide chemists and drug developers with a reliable and versatile platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the rapid and efficient development of next-generation pharmaceuticals and research compounds.

References

- 1. This compound CAS#: 215790-29-7 [amp.chemicalbook.com]

- 2. This compound | 215790-29-7 [chemicalbook.com]

- 3. This compound | C13H23NO3 | CID 24720884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 215790-29-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 215790-29-7|tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 7. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate: A Bifunctional Scaffold for Advanced Pharmaceutical Synthesis

An In-Depth Technical Guide for Researchers

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS No. 215790-29-7) has emerged as a highly valuable synthetic intermediate, distinguished by its unique bifunctional architecture.[1][2][3] This compound integrates a reactive aldehyde group with a sterically protected amine on a rigid trans-cyclohexane scaffold. This configuration provides chemists with a powerful tool for introducing a well-defined three-dimensional element into target molecules, facilitating the exploration of chemical space and the optimization of drug-receptor interactions.

Its primary utility is realized in the synthesis of pharmaceuticals, most notably as a key precursor to Cariprazine, a novel antipsychotic agent.[4] The aldehyde functionality serves as a versatile handle for C-N bond formation, primarily through reductive amination, while the Boc-protected amine offers a latent site for subsequent functionalization. This guide provides a comprehensive overview of the core applications, underlying chemical principles, and detailed experimental protocols relevant to this important building block.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is essential for its effective use and storage in a laboratory setting.

| Property | Value | Source |

| CAS Number | 215790-29-7 | [1][3][5] |

| Molecular Formula | C13H23NO3 | [1][3][5] |

| Molecular Weight | 241.33 g/mol | [1][5] |

| Appearance | Off-white to white solid | [1][2] |

| Purity | ≥ 98% (GC) | [1][2] |

| Solubility | Sparingly soluble in water (0.41 g/L at 25°C) | [4] |

| Storage Conditions | Store at 0 - 8 °C | [1][2] |